N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridine ring fused with an oxazole ring, which is further substituted with various functional groups, making it a unique and versatile molecule.
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-13-20-16(21(26)23-17-10-9-15(27-2)11-19(17)28-3)12-18(24-22(20)29-25-13)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,23,26) |
InChI Key |
JIIHQABVFWHKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-cyanothioacetamide and 3,4-dimethoxybenzaldehyde.
Oxazole Ring Formation: The oxazole ring is formed by cyclization of the intermediate pyridine derivative with suitable reagents under controlled conditions.
Substitution Reactions: The final compound is obtained by introducing the carboxamide group through substitution reactions involving reagents like chloroacetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit phosphoinositide 3-kinase (PI3K) activity, leading to the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Imidazole derivatives, like metronidazole, share some structural similarities and biological properties.
Triazoles: Triazole-containing compounds, such as fluconazole, are also known for their diverse biological activities.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Structural Characteristics
The compound has a complex structure characterized by the integration of an oxazole ring with a pyridine moiety and various functional groups. Its molecular formula is , with a molecular weight of approximately 389.4 g/mol. The presence of the carboxamide group enhances its solubility and biological activity, making it a candidate for further pharmacological evaluation.
| Property | Details |
|---|---|
| Molecular Formula | C22H19N3O4 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within the body. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in various signaling pathways. The exact mechanism remains to be fully elucidated but is likely linked to its structural components that facilitate binding to biological targets.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Conducted : MTS cytotoxicity assay and BrdU proliferation assays were utilized to evaluate the compound's efficacy.
Key Findings :
- The compound showed significant cytotoxic effects on A549 cells with an IC50 value indicating potent activity.
- It also demonstrated moderate effects on normal lung fibroblast MRC-5 cells, suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues.
Antimicrobial Activity
Additionally, there are indications that this compound may possess antimicrobial properties. Studies exploring its efficacy against various bacterial strains have shown promising results, warranting further investigation into its potential as an antimicrobial agent.
Case Studies
Several case studies have explored the biological effects of compounds similar to this compound. These studies often focus on structure-activity relationships (SAR) that reveal how modifications to the chemical structure can influence biological outcomes.
Example Study: Antitumor Efficacy
In a study published in ACS Omega, various derivatives of oxazole-pyridine compounds were synthesized and tested for their antitumor activity. The findings highlighted that modifications in the phenyl substituents significantly impacted the cytotoxicity against lung cancer cell lines, suggesting that strategic alterations could enhance therapeutic efficacy while reducing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
